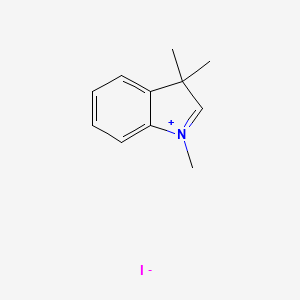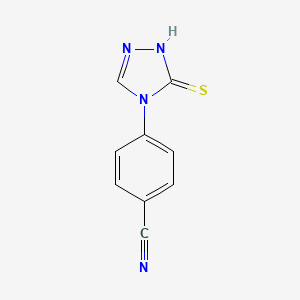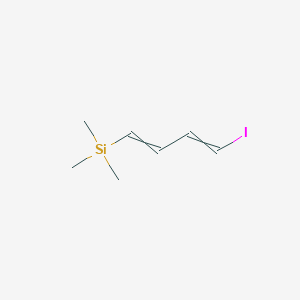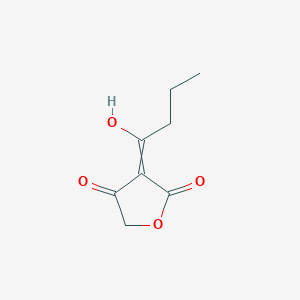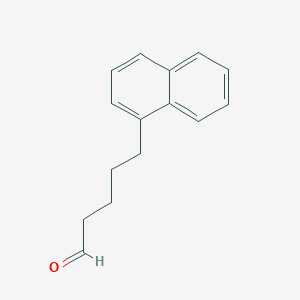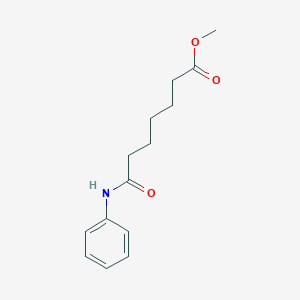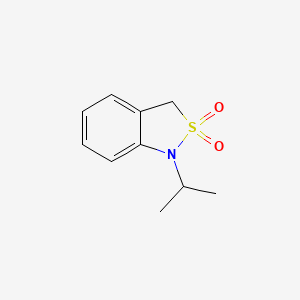![molecular formula C20H15N B14268704 1-[(Naphthalen-1-yl)methyl]isoquinoline CAS No. 138305-85-8](/img/structure/B14268704.png)
1-[(Naphthalen-1-yl)methyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Naphthalen-1-yl)methyl]isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-[(Naphthalen-1-yl)methyl]isoquinoline can be achieved through several methods. One common synthetic route involves the reaction of isoquinoline with naphthalen-1-ylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity .
Analyse Chemischer Reaktionen
1-[(Naphthalen-1-yl)methyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring. .
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-1-yl)methyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive isoquinolines, this compound is being investigated for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-[(Naphthalen-1-yl)methyl]isoquinoline can be compared to other similar compounds such as:
Quinoline: Both compounds share a similar aromatic structure, but quinoline has a nitrogen atom in a different position. Quinoline is widely used in the synthesis of antimalarial drugs.
Isoquinoline: This compound is the parent structure of this compound. Isoquinoline itself is used in the synthesis of various alkaloids and pharmaceuticals.
Naphthalene derivatives: Compounds like naphthalene-1-ylmethanol share the naphthalene moiety with this compound.
Eigenschaften
CAS-Nummer |
138305-85-8 |
|---|---|
Molekularformel |
C20H15N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C20H15N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-19-11-4-2-7-16(19)12-13-21-20/h1-13H,14H2 |
InChI-Schlüssel |
LZQBBXZITOGRDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


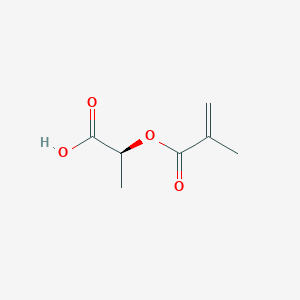
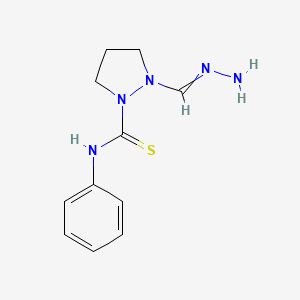
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
